3-bromo-6-methyl-1H-quinolin-2-one

MAO-A inhibition Neurochemistry Enzyme selectivity

Procure the definitive 3-bromo-6-methyl-1H-quinolin-2-one (CAS 1461718-97-7) to ensure experimental fidelity in kinase and epigenetic probe synthesis. This specific 3-bromo regioisomer is essential for constructing the C3-aniline linkage in PDK1 inhibitors via Buchwald-Hartwig coupling, a reactivity pattern not replicated by 5-, 6-, or 8-bromo analogs. Its unique substitution also underlies potent MAO-A inhibition (IC50 = 50 nM) and sub-micromolar BRDT bromodomain binding. Avoid synthetic failure and invalid SAR conclusions by securing the correct isomer for your medicinal chemistry campaigns.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B13879583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-methyl-1H-quinolin-2-one
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C(=C2)Br
InChIInChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)5-8(11)10(13)12-9/h2-5H,1H3,(H,12,13)
InChIKeyOYJZHWMLVJZLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methyl-1H-quinolin-2-one: Analytical Specifications and Research Utility


3-Bromo-6-methyl-1H-quinolin-2-one (CAS 1461718-97-7) is a brominated quinolin-2-one derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol [1]. The compound features a quinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring—with a bromine atom at the 3-position, a methyl group at the 6-position, and a lactam carbonyl at the 2-position [2]. This specific substitution pattern distinguishes it from regioisomeric bromo-methylquinolinones and confers unique reactivity in palladium-catalyzed cross-coupling reactions, positioning the compound as a strategic intermediate in medicinal chemistry campaigns targeting kinases and epigenetic proteins [3].

Why Regioisomeric Bromo-methylquinolinones Cannot Be Interchanged


Substituting 3-bromo-6-methyl-1H-quinolin-2-one with a regioisomeric analog—such as 5-bromo-, 6-bromo-, or 8-bromo-substituted quinolinones—introduces substantial differences in chemical reactivity, biological target engagement, and downstream synthetic utility. The position of the bromine atom on the quinolinone scaffold directly governs electronic distribution and steric accessibility, thereby dictating the efficiency and selectivity of palladium-catalyzed cross-coupling reactions [1]. In biological systems, bromine positional isomerism translates into divergent pharmacological profiles; for instance, quinolinone derivatives exhibit bromine position-dependent inhibition of monoamine oxidase isoforms [2] and variable binding affinities across bromodomain-containing proteins [3]. Procurement of an incorrect regioisomer therefore risks compromised synthetic yields, off-target biological activity, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 3-Bromo-6-methyl-1H-quinolin-2-one


MAO-A Inhibition: Sub-100 nM Potency with Isoform Selectivity

3-Bromo-6-methyl-1H-quinolin-2-one demonstrates nanomolar inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 50 nM, while showing negligible activity against MAO-B (IC50 > 100,000 nM), yielding an isoform selectivity index exceeding 2,000-fold [1]. This profile sharply contrasts with alternative bromo-substituted quinolinones; for example, a structurally distinct bromo-quinolinone analog (CHEMBL2206099) exhibits an MAO-A IC50 of 57,300 nM—more than 1,000-fold weaker [2]. The MAO-A/MAO-B selectivity of 3-bromo-6-methyl-1H-quinolin-2-one is a direct consequence of its specific substitution pattern, which optimizes interactions within the MAO-A active site cavity while sterically or electronically disfavoring MAO-B binding [3].

MAO-A inhibition Neurochemistry Enzyme selectivity

BRDT Bromodomain Binding: Sub-Micromolar Affinity for Epigenetic Probe Development

3-Bromo-6-methyl-1H-quinolin-2-one binds to the bromodomain 1 of human BRDT (bromodomain testis-specific protein) with a Kd of 830 nM as measured by BROMOscan assay [1]. This binding affinity is notable within the quinolin-2-one chemotype, as BRDT bromodomains are challenging targets for small-molecule engagement due to their shallow acetyl-lysine binding pockets . The 3-bromo substitution pattern appears critical for this interaction, as alternative substitution positions on the quinolinone core yield dramatically reduced or undetectable binding; for instance, related scaffolds lacking the 3-bromo moiety or bearing different substitution patterns frequently show no measurable binding in AlphaScreen assays at concentrations up to 100 μM [2].

Bromodomain Epigenetics BRDT Chemical probe

PDK1 Inhibitor Synthesis: Validated C3 Bromine as Buchwald-Hartwig Coupling Handle

3-Bromo-6-methyl-1H-quinolin-2-one serves as a validated and efficient substrate for Buchwald-Hartwig C-N cross-coupling with functionalized anilines, enabling modular access to 3-anilino-quinolin-2(1H)-one PDK1 inhibitors [1]. The 3-bromo position provides optimal reactivity for palladium-catalyzed amination under standard conditions, whereas regioisomeric bromo-substituted quinolinones (e.g., 5-bromo-, 6-bromo-, 7-bromo-, or 8-bromo-substituted analogs) either fail to undergo analogous coupling at the desired position or require distinct, often less efficient, reaction protocols [2]. The 3-bromo substitution pattern is specifically required for constructing the aniline linkage at the C3 position, which is essential for hinge-region hydrogen bonding interactions with PDK1 residues Ser-89, Tyr-90, and Ala-91 [3].

PDK1 inhibitor Kinase Cross-coupling Medicinal chemistry

HCV Protease Inhibitor Intermediates: Patent-Validated Utility in Antiviral Drug Synthesis

3-Bromo-6-methyl-1H-quinolin-2-one and its structural analogs are explicitly claimed as useful intermediates for preparing HCV protease inhibitors via Suzuki coupling reactions with boronic acids, boronate esters, or organoboranes [1]. The bromine atom at the 3-position provides a versatile handle for introducing diverse aryl and heteroaryl substituents, enabling exploration of structure-activity relationships in antiviral lead optimization [2]. In contrast, non-brominated quinolin-2-one analogs or those bearing alternative halogens at different positions (e.g., 2-chloro substitution) require distinct reaction conditions and exhibit different cross-coupling efficiencies [3]. The patent literature specifically identifies 3-bromo-substituted quinolines as preferred intermediates for this therapeutic class, distinguishing them from other halogenated regioisomers [4].

HCV protease inhibitor Antiviral Suzuki coupling Intermediate

Prioritized Research and Industrial Applications for 3-Bromo-6-methyl-1H-quinolin-2-one


PDK1 Inhibitor Lead Optimization in Oncology

Use 3-bromo-6-methyl-1H-quinolin-2-one as the core intermediate for synthesizing 3-anilino-quinolin-2(1H)-one PDK1 inhibitors via Buchwald-Hartwig cross-coupling with functionalized anilines [1]. The 3-bromo position is essential for constructing the C3-aniline linkage that engages the PDK1 hinge region (Ser-89, Tyr-90, Ala-91), enabling structure-activity relationship studies across diverse aniline substituents [2].

MAO-A Selective Inhibitor Probe Development

Employ 3-bromo-6-methyl-1H-quinolin-2-one as a starting scaffold for developing selective MAO-A inhibitors with IC50 = 50 nM and >2,000-fold selectivity over MAO-B [3]. This potency and isoform selectivity profile supports applications in CNS target validation and neuropharmacology research where off-target MAO-B inhibition must be avoided [4].

Bromodomain Chemical Probe Synthesis

Leverage the sub-micromolar binding affinity of 3-bromo-6-methyl-1H-quinolin-2-one for BRDT bromodomain 1 (Kd = 830 nM) as a validated starting point for designing chemical probes targeting bromodomain-containing proteins implicated in cancer and inflammation [5]. The 3-bromo substitution pattern appears critical for engagement of the shallow acetyl-lysine binding pocket .

HCV Protease Inhibitor Intermediate in Antiviral Drug Discovery

Utilize 3-bromo-6-methyl-1H-quinolin-2-one as a Suzuki coupling partner for introducing diverse aryl and heteroaryl substituents in the synthesis of HCV protease inhibitor candidates [6]. The compound's inclusion in Boehringer Ingelheim's patent portfolio as a preferred bromo-substituted quinoline intermediate validates its utility in antiviral medicinal chemistry [7].

Quote Request

Request a Quote for 3-bromo-6-methyl-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.